molecular formula C18H22N2 B3377197 2,5-Dibenzylpiperazine CAS No. 1266822-95-0

2,5-Dibenzylpiperazine

Cat. No.: B3377197
CAS No.: 1266822-95-0
M. Wt: 266.4 g/mol
InChI Key: MHZXGSQZAQYQPG-UHFFFAOYSA-N
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Description

2,5-Dibenzylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring. The molecular formula of this compound is C18H22N2, and it has a molar mass of 266.39 g/mol . This compound has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibenzylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibenzylpiperazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,5-Dibenzylpiperazine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of cellular signaling pathways and interactions with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness of 2,5-Dibenzylpiperazine: this compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dibenzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXGSQZAQYQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do N,N'-substituents influence the photo-oxidation of 2,5-dibenzylpiperazine-3,6-diones?

A1: Research suggests that the type of N,N'-substituent significantly impacts the FeCl3-catalyzed photo-oxidation of this compound-3,6-diones []. For instance, while the N,N'-dimethyl derivative yields N,N′-dimethyl-2-benzylpiperazine-3,5,6-trione upon photo-oxidation, the N,N′-diacetyl derivative remains unreactive under similar conditions []. This highlights the importance of substituents in dictating the reactivity of these compounds towards photo-oxidation.

Q2: Are there natural products that contain the this compound scaffold?

A3: Yes, research has identified a family of naturally occurring 2,5-dibenzylpiperazines produced by the fungus Aspergillus hancockii []. These compounds, termed hancockiamides, are formed through a unique biosynthetic pathway involving a single-module nonribosomal peptide synthetase (NRPS) []. This discovery highlights the presence and potential biological relevance of the this compound scaffold in nature.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: While the provided research focuses primarily on synthesis and characterization, a study demonstrated the in vitro cytostatic activity of a 1,4-diacetyl-2,5-dibenzylpiperazine derivative isolated from the fungus Neosartorya pseudofischeri []. This compound exhibited promising growth inhibitory activity against several cancer cell lines [], suggesting that this compound derivatives warrant further investigation as potential anticancer agents.

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